molecular formula C3H2Cl2N4 B3286268 Dichloro-1,2,4-triazin-5-amine CAS No. 823-62-1

Dichloro-1,2,4-triazin-5-amine

Cat. No. B3286268
CAS RN: 823-62-1
M. Wt: 164.98 g/mol
InChI Key: PHOGCRPGOBSSEV-UHFFFAOYSA-N
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Description

Dichloro-1,2,4-triazin-5-amine is a chemical compound with the molecular formula C3H2Cl2N4 . It is used in various chemical reactions and has been found to be a component in the synthesis of some biologically active molecules .


Synthesis Analysis

The synthesis of Dichloro-1,2,4-triazin-5-amine and its derivatives often involves nucleophilic substitution reactions . For instance, new N-heterocyclic compounds with a 1,3,5 triazine core were synthesized by a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of Dichloro-1,2,4-triazin-5-amine consists of 11 bonds, including 9 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 primary amine (aromatic) .


Chemical Reactions Analysis

Dichloro-1,2,4-triazin-5-amine participates in various chemical reactions. For example, it has been used in the synthesis of new N-heterocyclic compounds with a 1,3,5 triazine core .

Scientific Research Applications

Synthesis Methodologies

  • A practical synthesis method for 7-amino-substituted 1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amines was developed, showcasing the triazine ring closure's chemo- and regioselectivity, which could be influenced by the solvent used. This method provides a pathway for further functionalization of the triazine core, which is a critical aspect of medicinal chemistry (Dolzhenko et al., 2008).
  • Another study reported the use of the trichloromethyl moiety as a leaving group in nucleophilic substitutions, leading to the synthesis of 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines. This process highlights the versatility of triazine derivatives in synthesizing compounds with potential biological activity (Lim et al., 2014).

Biological Applications

  • The antimicrobial activities of new 1,2,4-triazole derivatives were investigated, revealing that some compounds exhibited good or moderate activities against various microorganisms. This suggests that triazine derivatives could serve as frameworks for developing new antimicrobial agents (Bektaş et al., 2007).
  • In a study exploring the amination of 1,2,4-triazines, it was found that this process leads to the formation of 3-amino-1,2,4-triazines, which could have implications for the synthesis of compounds with potential pharmacological properties (Rykowski & Plas, 1982).

Material Science and Other Applications

  • The use of Fluorous 2,4-Dichloro-1,3,5-triazine (F-DCT) as an amide coupling agent was explored, highlighting its utility in the synthesis of complex organic molecules and potentially in the development of materials with novel properties (Zhang & Lu, 2006).

Future Directions

The future directions for Dichloro-1,2,4-triazin-5-amine could involve further exploration of its potential uses in the synthesis of biologically active molecules. Its role in the synthesis of new N-heterocyclic compounds with a 1,3,5 triazine core suggests potential applications in the development of new antimicrobial agents .

properties

IUPAC Name

3,6-dichloro-1,2,4-triazin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl2N4/c4-1-2(6)7-3(5)9-8-1/h(H2,6,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOGCRPGOBSSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=NC(=N1)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501297300
Record name 3,6-Dichloro-1,2,4-triazin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichloro-1,2,4-triazin-5-amine

CAS RN

823-62-1
Record name 3,6-Dichloro-1,2,4-triazin-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=823-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dichloro-1,2,4-triazin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dichloro-1,2,4-triazin-5-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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